molecular formula C23H25N3O5S2 B2958354 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 899982-91-3

2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2958354
CAS No.: 899982-91-3
M. Wt: 487.59
InChI Key: ZJEMYHHDRXBSIE-UHFFFAOYSA-N
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Description

2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H25N3O5S2 and its molecular weight is 487.59. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-14-5-10-18-19(12-14)32-23(20(18)21(24)27)25-22(28)15-6-8-17(9-7-15)33(29,30)26(2)13-16-4-3-11-31-16/h3-4,6-9,11,14H,5,10,12-13H2,1-2H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEMYHHDRXBSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel derivative of tetrahydrobenzo[b]thiophene that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C20H19N3O6S
  • Molecular Weight : 401.4 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes a furan ring and a sulfamoyl group, which are known to enhance biological activity.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. A study evaluating its efficacy against various cancer cell lines revealed:

  • MCF-7 (breast adenocarcinoma) : IC50 values ranged from 23.2 to 49.9 μM.
  • Cell Cycle Analysis : Flow cytometry indicated that the compound induces G2/M-phase arrest in MCF-7 cells, suggesting its potential as an apoptosis-inducing agent. The percentage of cells in G2/M phase increased significantly compared to control groups .
Cell LineIC50 (μM)Mechanism
MCF-723.2 - 49.9Apoptosis induction and cell cycle arrest
NCI-H460 (non-small cell lung cancer)Moderate activityApoptosis induction
SF-268 (CNS cancer)Moderate activityCytotoxic effects

Antimicrobial Activity

The compound also displays promising antibacterial properties. In vitro studies have shown:

  • Effective inhibition against various bacterial strains including E. coli, P. aeruginosa, and S. aureus.
  • Minimum Inhibitory Concentration (MIC) values ranged from 0.54 μM to 1.11 μM for different bacterial species .
Bacterial StrainMIC (μM)Activity Level
E. coli0.64 - 1.11Excellent
P. aeruginosa0.61 - 1.00Superior
S. aureus1.11Strong

Study on Antitumor Effects

A notable study investigated the effects of the compound on MCF-7 cells, where it was found to significantly reduce cell viability and induce apoptosis through DNA fragmentation analysis and caspase activation assays .

Study on Antimicrobial Properties

Another study focused on synthesizing a series of tetrahydrobenzothiophene derivatives, including our compound of interest. The results indicated that these derivatives exhibited good antibacterial activity comparable to standard antibiotics like ciprofloxacin .

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